molecular formula C14H28F3NO2 B14449134 Trifluoroacetic acid--dodecan-1-amine (1/1) CAS No. 76858-67-8

Trifluoroacetic acid--dodecan-1-amine (1/1)

Cat. No.: B14449134
CAS No.: 76858-67-8
M. Wt: 299.37 g/mol
InChI Key: PHVUNKHLOSGLGL-UHFFFAOYSA-N
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Description

Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]

The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.

Industrial Production Methods

Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.

    Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.

    Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.

Major Products Formed

    Imines and Amides: Formed through condensation reactions with carbonyl compounds.

    Nitro and Nitroso Compounds: Formed through oxidation reactions.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.

    Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.

    Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.

    Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.

    Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.

Uniqueness

Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.

Properties

CAS No.

76858-67-8

Molecular Formula

C14H28F3NO2

Molecular Weight

299.37 g/mol

IUPAC Name

dodecan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7)

InChI Key

PHVUNKHLOSGLGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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